
Butyl 4-azidobenzoate
Description
Butyl 4-azidobenzoate is an ester derivative of 4-azidobenzoic acid, characterized by the presence of an azide (-N₃) functional group. The azide group confers unique reactivity, enabling applications in click chemistry and polymer synthesis.
Properties
Molecular Formula |
C11H13N3O2 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
butyl 4-azidobenzoate |
InChI |
InChI=1S/C11H13N3O2/c1-2-3-8-16-11(15)9-4-6-10(7-5-9)13-14-12/h4-7H,2-3,8H2,1H3 |
InChI Key |
KYXBVNJVUKGTKD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N=[N+]=[N-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Butyl Acrylate
Structural and Functional Differences :
- Functional Groups : Butyl acrylate contains an acrylate group (CH₂=CHCOO⁻), whereas butyl 4-azidobenzoate features a benzoyl azide moiety. The azide group in the latter enables photochemical or thermal reactivity (e.g., cycloaddition reactions), unlike the polymerization-driven applications of acrylates.
- Applications: Butyl acrylate is widely used as a monomer in plastics, adhesives, and coatings due to its polymerizable double bond . this compound is niche, employed in synthesizing cyanine dyes for optoelectronics .
Butylcarbitol Acetate
Structural and Functional Differences :
- Functional Groups : Butylcarbitol acetate is a glycol ether ester (C10H20O4), lacking reactive groups like azides or acrylates.
- Applications :
Physical and Chemical Properties :
Key Contrast : Butylcarbitol acetate’s inertness and solvent properties diverge from this compound’s reactivity and electronic material applications.
4-Hydroxybenzaldehyde
Structural and Functional Differences :
- Functional Groups : Contains a benzaldehyde group with a hydroxyl substituent, unlike the azide-ester in this compound.
- Applications: Used in pharmaceuticals and flavoring agents . No overlap with this compound’s electronic or polymer roles.
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